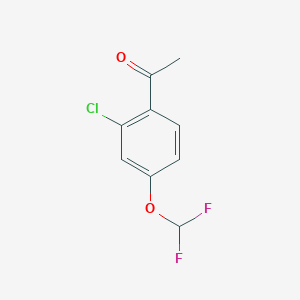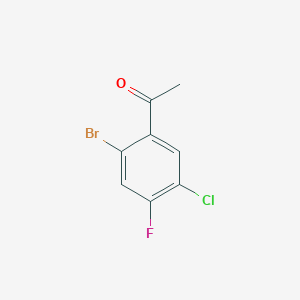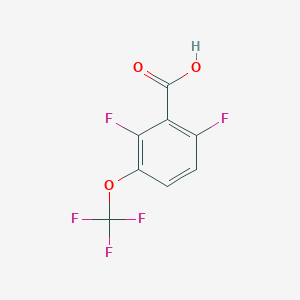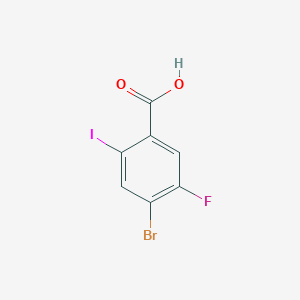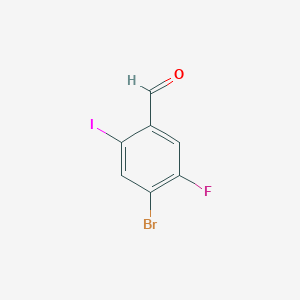
4-Bromo-5-fluoro-2-iodobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-fluoro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H3BrFIO. It is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 5th position, and an iodine atom at the 2nd position on the benzene ring, along with an aldehyde group (-CHO) attached to the benzene ring. This compound is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzaldehyde Derivatives: One common method involves the halogenation of benzaldehyde derivatives. The starting material, benzaldehyde, undergoes sequential halogenation reactions to introduce bromine, fluorine, and iodine atoms at the desired positions on the benzene ring.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with halogenating agents to introduce the halogen atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the halogenation steps.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the aldehyde group to an alcohol.
Substitution Reactions: The halogen atoms on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: 4-Bromo-5-fluoro-2-iodobenzoic acid.
Reduction: 4-Bromo-5-fluoro-2-iodobenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
4-Bromo-5-fluoro-2-iodobenzaldehyde is widely used in scientific research due to its versatility as an intermediate. Its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is utilized in the synthesis of drug candidates and the investigation of their biological activities.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
4-Bromo-5-fluoro-2-iodobenzaldehyde is similar to other halogenated benzaldehydes, such as 2-bromo-5-fluorobenzaldehyde and 4-bromo-2-fluoro-5-iodobenzaldehyde. its unique combination of halogen atoms and the aldehyde group makes it distinct in terms of reactivity and applications. The presence of multiple halogen atoms enhances its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
相似化合物的比较
2-Bromo-5-fluorobenzaldehyde
4-Bromo-2-fluoro-5-iodobenzaldehyde
3-Bromo-4-fluorobenzaldehyde
2-Bromo-4-fluorobenzaldehyde
属性
IUPAC Name |
4-bromo-5-fluoro-2-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTFYIVPEHVDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluorobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B8064698.png)
![(5S)-5-[(2R)-butan-2-yl]-3-cyclohexylimidazolidine-2,4-dione](/img/structure/B8064711.png)
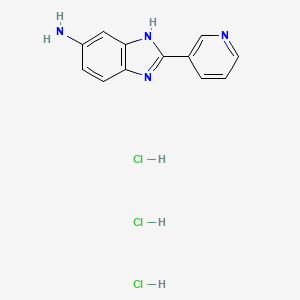

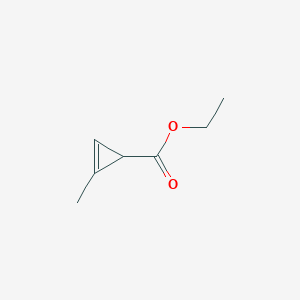
![[2,6-Difluoro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8064754.png)
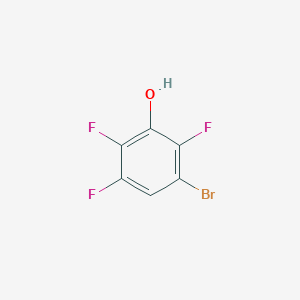
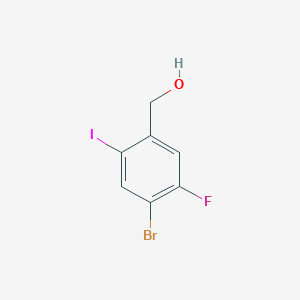

![1-Bromo-4-[3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene](/img/structure/B8064774.png)
